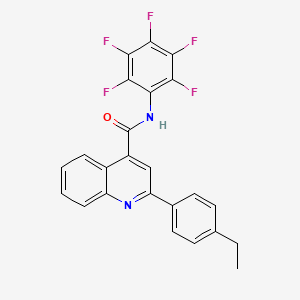![molecular formula C26H21N3O2 B3882376 3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3882376.png)
3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
Descripción general
Descripción
3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly known as MIQ and has been synthesized using different methods. MIQ has been found to have unique biochemical and physiological effects, making it a promising tool for various laboratory experiments.
Mecanismo De Acción
MIQ binds to amyloid-beta aggregates and inhibits their formation, making it a potential therapeutic agent for Alzheimer's disease. MIQ also induces the formation of protein aggregates, which can be used to study the mechanisms of protein misfolding and aggregation. In photodynamic therapy, MIQ absorbs light energy and generates reactive oxygen species, which can kill cancer cells.
Biochemical and Physiological Effects
MIQ has been found to have unique biochemical and physiological effects. It has been shown to inhibit the formation of amyloid-beta aggregates, which are implicated in Alzheimer's disease. MIQ also induces the formation of protein aggregates, which can be used to study the mechanisms of protein misfolding and aggregation. In addition, MIQ has been shown to generate reactive oxygen species, which can kill cancer cells in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIQ has several advantages for laboratory experiments. It is a fluorescent probe that can be used to detect amyloid-beta aggregates and protein aggregates. MIQ is also a photosensitizer that can be used in photodynamic therapy. However, MIQ has some limitations. It is a synthetic compound that requires careful optimization of reaction conditions to achieve high yields and purity. MIQ also has limited solubility in water, which can affect its efficacy in some experiments.
Direcciones Futuras
MIQ has several potential future directions. It can be further optimized as a therapeutic agent for Alzheimer's disease or as a photosensitizer in photodynamic therapy. MIQ can also be used to study the mechanisms of protein misfolding and aggregation. Furthermore, MIQ can be modified to improve its solubility and efficacy in different experiments. Overall, MIQ has promising potential for various scientific research applications.
Aplicaciones Científicas De Investigación
MIQ has been found to have a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of amyloid-beta aggregates, which are implicated in Alzheimer's disease. MIQ has also been used as a tool to investigate the role of protein aggregation in neurodegenerative diseases. Furthermore, MIQ has been used as a photosensitizer in photodynamic therapy, which is a promising treatment for cancer.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-17-20(21-7-3-5-9-23(21)27-17)15-16-25-28-24-10-6-4-8-22(24)26(30)29(25)18-11-13-19(31-2)14-12-18/h3-16,27H,1-2H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXHNGWDUPJKH-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-hydroxy-3-phenylpropyl)-N,5-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3882298.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-(6-methyl-3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B3882307.png)
![7,7-dimethyl-2-thioxo-2,3,6,9-tetrahydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidin-4(7H)-one](/img/structure/B3882320.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3882327.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3882342.png)
![2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3882344.png)
![3-(4-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane 2-butenedioate](/img/structure/B3882345.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3882360.png)
![N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide](/img/structure/B3882367.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3882371.png)
![3-(4-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3882374.png)
![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3882377.png)
